molecular formula C7H8O2 B13589012 2-(2-Oxiranylmethyl)furan CAS No. 45697-21-0

2-(2-Oxiranylmethyl)furan

Cat. No.: B13589012
CAS No.: 45697-21-0
M. Wt: 124.14 g/mol
InChI Key: HEPBNAGFNPBWOD-UHFFFAOYSA-N
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Description

2-(2-Oxiranylmethyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of an oxirane (epoxide) group attached to the furan ring makes this compound a unique and versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxiranylmethyl)furan typically involves the reaction of furan with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which undergoes intramolecular cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, including furan-2-carboxylic acid.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted furans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

2-(2-Oxiranylmethyl)furan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Oxiranylmethyl)furan involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups and create complex molecular architectures.

Molecular Targets and Pathways: The molecular targets and pathways involved in the biological activity of this compound are still under investigation. its reactivity suggests potential interactions with cellular nucleophiles, leading to modifications of biomolecules and subsequent biological effects.

Comparison with Similar Compounds

    2-Furfural: A furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.

    5-(Hydroxymethyl)furfural (HMF): A furan derivative with a hydroxymethyl group, used as a platform chemical for the production of bio-based materials.

    2,5-Furandicarboxylic Acid (FDCA): A furan derivative with two carboxylic acid groups, used as a bio-based alternative to terephthalic acid in polymer production.

Uniqueness: 2-(2-Oxiranylmethyl)furan is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

45697-21-0

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-(oxiran-2-ylmethyl)furan

InChI

InChI=1S/C7H8O2/c1-2-6(8-3-1)4-7-5-9-7/h1-3,7H,4-5H2

InChI Key

HEPBNAGFNPBWOD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CO2

Origin of Product

United States

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